2,6-Bis(trifluoromethyl)benzo[d]thiazole
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Overview
Description
2,6-Bis(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with two trifluoromethyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents. One common method is the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
2,6-Bis(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
2,6-Bis(trifluoromethyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
- 2-Amino-6-(trifluoromethylthio)benzothiazole
- 2-Phenylbenzo[d]thiazole
- 6-Fluoro-2-phenylbenzo[d]thiazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of trifluoromethyl groups in this compound makes it more lipophilic and chemically stable compared to its analogs .
Properties
Molecular Formula |
C9H3F6NS |
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Molecular Weight |
271.18 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H |
InChI Key |
JAMFQLHDCSUTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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